1-(2-Fluoro-6-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-6-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11FO. It is a derivative of phenylacetone, featuring a fluorine atom and a methyl group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-6-methylphenyl)propan-1-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-6-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-6-methylphenyl)propan-1-one is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its fluorine atom and ketone group play crucial roles in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A structurally similar compound with a phenyl group attached to a propanone moiety.
3-Methylmethcathinone: Another related compound with a similar core structure but different functional groups.
Uniqueness
1-(2-Fluoro-6-methylphenyl)propan-1-one is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-(2-fluoro-6-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FO/c1-3-9(12)10-7(2)5-4-6-8(10)11/h4-6H,3H2,1-2H3 |
InChI Key |
DWBMPLXIMWGBCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.